3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole
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Overview
Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a pyrazole ring and a triazole ring
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting the Janus Kinase 1 (JAK1) . JAK1 plays a critical role in cytokine signaling, and its constitutive activation is associated with a wide variety of diseases . The compound acts as a highly selective JAK1 kinase inhibitor .
Biochemical Pathways
The compound affects the JAK/STAT pathways . These pathways play critical roles in cytokine signaling. Particularly, phosphorylated STAT3 (pSTAT3) is observed in response to the treatment with inhibitors of oncogenic signaling pathways such as EGFR, MAPK, and AKT .
Pharmacokinetics
The compound has good preclinical pharmacokinetics . .
Result of Action
The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can participate in reduction reactions, leading to the formation of dihydro derivatives.
Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can lead to various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its use as a fungicide, herbicide, or insecticide, leveraging its ability to disrupt biological processes in pests.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(propylthio)-4H-1,2,4-triazole
- 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(ethylthio)-4H-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propylthio group, in particular, can affect its lipophilicity and ability to interact with biological membranes, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-propylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZGCDJMBUQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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